3-(2,3-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one
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Overview
Description
3-(2,3-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . This particular compound is characterized by its unique structure, which includes a pyridoquinazolinone core with various substituents that contribute to its biological activity.
Preparation Methods
The synthesis of 3-(2,3-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves several steps. One common method includes the initial formation of the quinazolinone core followed by the introduction of the specific substituents. The process typically involves:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone.
Introduction of Substituents: The specific substituents, such as the 2,3-dimethoxyphenyl and ethoxy groups, are introduced through various organic reactions, including alkylation and acylation.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
3-(2,3-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one undergoes several types of chemical reactions:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,3-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and anticancer effects . The compound’s structure allows it to bind to DNA and proteins, interfering with their normal function .
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, 3-(2,3-dimethoxyphenyl)-9-ethoxy-5,5,7-trimethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one stands out due to its unique substituents, which enhance its biological activity . Similar compounds include:
2,3-dihydroquinazolin-4(1H)-ones: Known for their anticancer and antibacterial properties.
3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Exhibits antimicrobial potential.
3-[(E)-Arylmethylidene]-3,9-dihydropyrrolo[2,1-b]quinazolin-1(2H)-ones: Used in various chemical transformations.
Properties
Molecular Formula |
C24H28N2O4 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-7-ethoxy-10,12,12-trimethyl-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one |
InChI |
InChI=1S/C24H28N2O4/c1-7-30-15-11-17-14(2)13-24(3,4)26-20(17)18(12-15)23(27)25-22(26)16-9-8-10-19(28-5)21(16)29-6/h8-13,22H,7H2,1-6H3,(H,25,27) |
InChI Key |
FHZKYYOQZNUUPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=O)NC(N3C(C=C2C)(C)C)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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